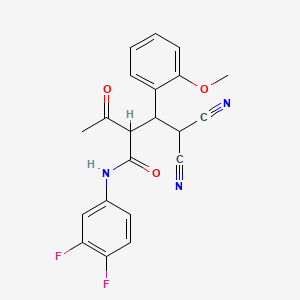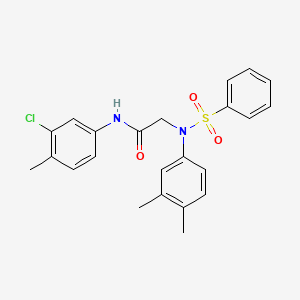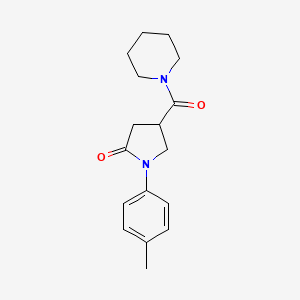
2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide, also known as DPAF, is a chemical compound that has been widely used in scientific research. It belongs to the family of cyanoacrylamide-based inhibitors, which are known for their ability to inhibit various enzymes and proteins. DPAF has been studied extensively for its potential applications in the field of medicinal chemistry, drug discovery, and cancer research.
作用机制
The mechanism of action of 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide involves its ability to inhibit the activity of various enzymes and proteins. It has been found to bind to the active site of enzymes and proteins, thereby preventing their normal function. 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and proteins, which can lead to the disruption of various cellular processes. 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide has also been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth.
实验室实验的优点和局限性
One of the main advantages of using 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide in lab experiments is its potent inhibitory activity against various enzymes and proteins. This makes it a valuable tool for studying the function of these molecules in various cellular processes. However, one of the limitations of using 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide. One potential direction is the development of 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide-based inhibitors for the treatment of various diseases, including cancer and viral infections. Another potential direction is the investigation of the structure-activity relationship of 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide, which can lead to the development of more potent inhibitors. Additionally, the study of the pharmacokinetics and pharmacodynamics of 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide can provide valuable information for its clinical development.
合成方法
The synthesis of 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide involves the reaction of 3-(2-methoxyphenyl)-2-propen-1-one with malononitrile and 3,4-difluorobenzaldehyde in the presence of a catalytic amount of piperidine. The resulting product is then treated with acetic anhydride to yield the final compound, 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide.
科学研究应用
2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against various enzymes and proteins, including cathepsin B, HCV NS3 protease, and MMP-9. 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide has also been investigated for its potential anticancer activity, as it has been shown to induce apoptosis in cancer cells.
属性
IUPAC Name |
2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O3/c1-12(27)19(21(28)26-14-7-8-16(22)17(23)9-14)20(13(10-24)11-25)15-5-3-4-6-18(15)29-2/h3-9,13,19-20H,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPOUILSBSOVMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C1=CC=CC=C1OC)C(C#N)C#N)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[4-(4-nitrophenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5210018.png)

![5-amino-N-(2,4-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5210034.png)
![2-amino-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5210037.png)
![N~1~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5210045.png)
![N-(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide](/img/structure/B5210048.png)
![9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole](/img/structure/B5210056.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide](/img/structure/B5210058.png)
![2-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]methyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5210064.png)
![N-(1-phenylethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5210083.png)
![4-(2-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5210095.png)

